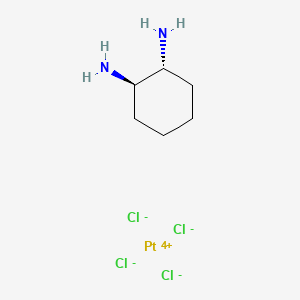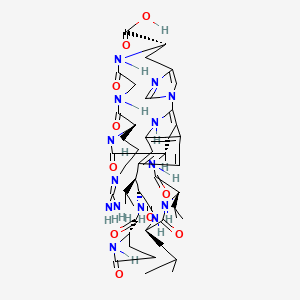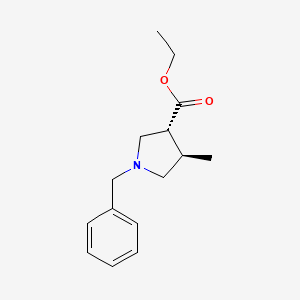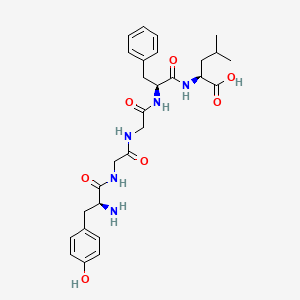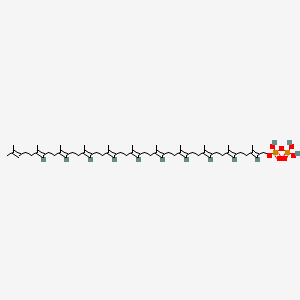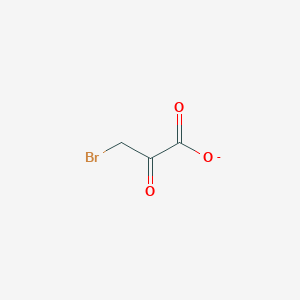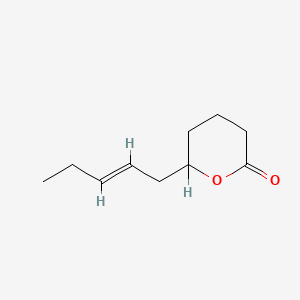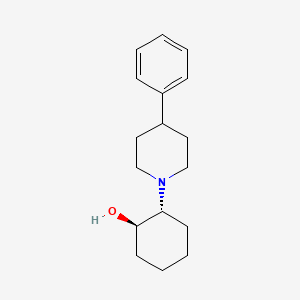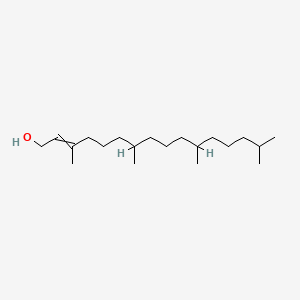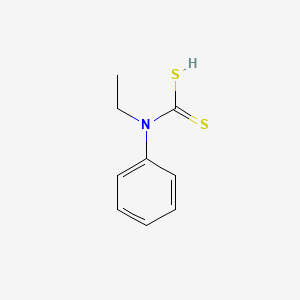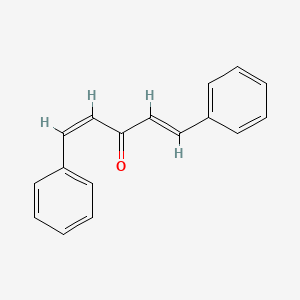
Dibenzalacetone
Übersicht
Beschreibung
What is Dibenzalacetone?
Dibenzylideneacetone or this compound, often abbreviated DBA, is an organic compound with the formula C17H14O. It is a pale-yellow solid insoluble in water but soluble in ethanol. Dibenzylideneacetone is used as a component in sunscreens and as a ligand in organometallic chemistry. It was first prepared in 1881 by the German chemist Rainer Ludwig Claisen (1851–1930) and the Swiss chemist Charles-Claude-Alexandre Claparède (14 April 1858 – 1 November 1913).Chemical reactions of this compound
Exposure to prolonged sunlight can initiate [2+2]cycloadditions that convert it into a mixture of a trimeric and a dimeric cyclobutane-cycloadduct.Dibenzylideneacetone is a component of the catalyst tris(dibenzylideneacetone)dipalladium. It is a labile compound that can be easily displaced by triphenylphosphine. Therefore, it is an excellent entry point to palladium chemistry.
this compound (DBA), or (1,5-diphenylpenta-1-4-dien-3-one), is frequently used as a cosmetic component such as sunblock creams since it can absorb ultraviolet light. It has been shown to have medicinal properties and can be used to reduce swelling, puffiness, and inflammation.
Schiff base reactions are another significant organic reaction that has many applications in pharmaceutical and medicinal chemistry.
Uses of this compound
Because it forms a carbon-carbon bond efficiently, aldol condensation is a critical route in organic synthesis. This condensation occurs when an enol or enolate anion reacts with a carboxyl compound to create a bhydroxyketone or aldehyde. Then it is followed by dehydration. This reaction is used to make solvents such as isophorone. It is used in printing inks and lacquers.this compound can also use to make a,b, and aromatic ketones. This condensation produces plasticizers, which transform rigid plastic polyvinylchloride into a soft, flexible, and elastic material. This experiment utilizes the above condensation reaction to prepare this compound (1,5-Diphenylpenta-1,4-dien-3-one), first organized in 1881 by German chemist Rainer Ludwig Claisen and Swiss chemist Charles-Claude-Alexandre Claparede. This compound, a pale yellow crystalline liquid, is used to prepare organometallic compounds used as catalysts for coupling reactions. It is also a ligand for some sunscreens because it absorbs harmful UV light. It does not cause allergic reactions on the skin.
Eigenschaften
CAS-Nummer |
115587-57-0 |
|---|---|
Molekularformel |
C17H14O |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
(1Z,4E)-1,5-diphenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H/b13-11-,14-12+ |
InChI-Schlüssel |
WMKGGPCROCCUDY-HEEUSZRZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C\C2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

